1-butyryl-1H-indole-2,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyryl-1H-indole-2,3-dione typically involves the reaction of indole derivatives with butyric anhydride under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-butyryl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives .
Scientific Research Applications
1-butyryl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyryl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1-butyryl-1H-indole-2,3-dione include:
- 4,5-dichloro-1H-indole-2,3-dione
- 1-hexadecyl-1H-indole-2,3-dione
- 4-chloro-1H-indole-2,3-dione
- 6-iodo-1H-indole-2,3-dione
Uniqueness
This compound is unique due to its specific butyryl group attached to the indole core, which imparts distinct chemical and biological properties compared to other indole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-butanoylindole-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-5-10(14)13-9-7-4-3-6-8(9)11(15)12(13)16/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
LYWOFWNKZLWLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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